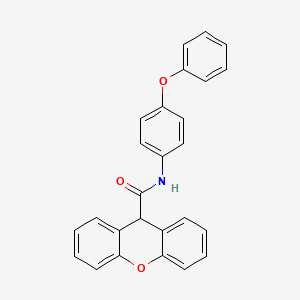

N-(4-phenoxyphenyl)-9H-xanthene-9-carboxamide

Beschreibung

N-(4-Phenoxyphenyl)-9H-xanthen-9-carbonsäureamid ist eine organische Verbindung, die zur Klasse der aromatischen Anilide gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Xanthen-Grundgerüsts aus, das ein dreiringiges aromatisches System ist, und eine Phenoxyphenylgruppe, die am Stickstoffatom der Carbonsäureamidgruppe gebunden ist. Die einzigartige Struktur dieser Verbindung macht sie zu einem interessanten Thema für verschiedene wissenschaftliche Forschungsanwendungen.

Eigenschaften

Molekularformel |

C26H19NO3 |

|---|---|

Molekulargewicht |

393.4 g/mol |

IUPAC-Name |

N-(4-phenoxyphenyl)-9H-xanthene-9-carboxamide |

InChI |

InChI=1S/C26H19NO3/c28-26(27-18-14-16-20(17-15-18)29-19-8-2-1-3-9-19)25-21-10-4-6-12-23(21)30-24-13-7-5-11-22(24)25/h1-17,25H,(H,27,28) |

InChI-Schlüssel |

VJIQUXJVYZVYTL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-Phenoxyphenyl)-9H-xanthen-9-carbonsäureamid beinhaltet typischerweise die Reaktion von 4-Phenoxyphenylamin mit 9H-Xanthen-9-carbonsäure. Die Reaktion wird üblicherweise in Gegenwart eines Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) in einem organischen Lösungsmittel wie Dichlormethan durchgeführt. Das Reaktionsgemisch wird mehrere Stunden bei Raumtemperatur gerührt, gefolgt von einer Reinigung durch Säulenchromatographie, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von N-(4-Phenoxyphenyl)-9H-xanthen-9-carbonsäureamid durch Optimierung der Reaktionsbedingungen hochskaliert werden. Dies beinhaltet die Verwendung größerer Reaktionsgefäße, kontinuierlicher Durchflussreaktoren und automatisierter Reinigungssysteme, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Anwendung von Prinzipien der grünen Chemie, wie z. B. Lösungsmittelrecycling und Abfallminimierung, kann ebenfalls integriert werden, um den Prozess umweltfreundlicher zu gestalten .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-(4-Phenoxyphenyl)-9H-xanthen-9-carbonsäureamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Aufgrund des Xanthen-Grundgerüsts wird es als potenzielle fluoreszierende Sonde untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Wirkungen.

Industrie: Wird bei der Entwicklung von Farbstoffen, Pigmenten und anderen Spezialchemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von N-(4-Phenoxyphenyl)-9H-xanthen-9-carbonsäureamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Proteine oder Enzyme binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann es bestimmte Kinasen oder Rezeptoren hemmen und so Signaltransduktionswege modulieren, die an Zellproliferation, Apoptose oder Entzündung beteiligt sind.

Wissenschaftliche Forschungsanwendungen

N-(4-phenoxyphenyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to the xanthene core structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of N-(4-phenoxyphenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain kinases or receptors, thereby modulating signal transduction pathways involved in cell proliferation, apoptosis, or inflammation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-N-[2-(4-Phenoxyphenyl)ethyl]chinazolin-4,6-diamin: Ein potenter Inhibitor des mitochondrialen Komplexes I.

N-(4-Phenoxyphenyl)-2-[(pyridin-4-ylmethyl)amino]nicotinamid: Bekannt für seine Interaktion mit dem vaskulären endothelialen Wachstumsfaktorrezeptor 2.

Einzigartigkeit

N-(4-Phenoxyphenyl)-9H-xanthen-9-carbonsäureamid zeichnet sich durch seine einzigartige Xanthen-Grundstruktur aus, die besondere fluoreszierende Eigenschaften und potenzielle biologische Aktivitäten verleiht. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen, insbesondere in den Bereichen Chemie und Biologie .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.